2-Benzylpyrrolidine

Calcium-sensing receptor hERG safety Cardiotoxicity

2-Benzylpyrrolidine (CAS 35840-91-6) is a chiral pyrrolidine derivative featuring a five-membered nitrogen-containing heterocycle with a benzyl substituent at the C2 position, existing as (R) and (S) enantiomers with distinct pharmacological profiles. The compound exhibits density of 1.0±0.1 g/cm³, boiling point of 247.3±9.0 °C at 760 mmHg, and molecular weight of 161.24 g/mol.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 35840-91-6
Cat. No. B112527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylpyrrolidine
CAS35840-91-6
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2
InChIKeyNKHMSOXIXROFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylpyrrolidine (CAS 35840-91-6) Procurement Guide: A Chiral Building Block for Neurological and Receptor-Targeted Research


2-Benzylpyrrolidine (CAS 35840-91-6) is a chiral pyrrolidine derivative featuring a five-membered nitrogen-containing heterocycle with a benzyl substituent at the C2 position, existing as (R) and (S) enantiomers with distinct pharmacological profiles [1]. The compound exhibits density of 1.0±0.1 g/cm³, boiling point of 247.3±9.0 °C at 760 mmHg, and molecular weight of 161.24 g/mol [2]. 2-Benzylpyrrolidine serves as a versatile scaffold in medicinal chemistry, with demonstrated activity across multiple target classes including calcium-sensing receptors, dipeptidyl peptidase IV, dopamine receptors, and cholinesterases [3].

Structure
Chiral pyrrolidine scaffold with C2-benzyl substitution
Stereochemistry
(R) and (S) enantiomers available for stereochemical control
Reported Target Context
CaR, DPP-4, dopamine receptors, AChE (class-level reports)

Why Generic Substitution of 2-Benzylpyrrolidine Fails: Evidence-Based Differentiation from Structural Analogs


Generic substitution of 2-benzylpyrrolidine with other pyrrolidine derivatives is not scientifically justified due to its unique stereochemical and pharmacological profile. The C2-benzyl substitution confers distinct receptor binding properties that differ markedly from other pyrrolidine-based scaffolds, including improved hERG safety margins over the clinical calcilytic NPS-2143 while maintaining comparable calcium-sensing receptor potency [1]. Furthermore, 2-benzylpyrrolidine derivatives demonstrate superior DPP-4 inhibitory activity (IC50 = 0.3 ± 0.03 µM) compared to phenethyl-piperazine analogs (IC50 = 1.2 ± 0.04 µM), representing a 4-fold improvement in potency [2]. The chiral nature of the C2 position further enables stereospecific interactions with biological targets, as evidenced by the distinct pharmacological activities of (S)- and (R)-enantiomers, which precludes the interchangeability of racemic mixtures with enantiopure forms [3].

Enantiomer-specific stereochemistry
Racemic or opposite enantiomer may not replicate target engagement profiles
C2-benzyl substitution pattern
Other pyrrolidine analogs lack this substitution; hERG interaction and CaR potency may differ
DPP-4 inhibition profile
Piperazine-based derivatives show a different potency context; assay response may not transfer

2-Benzylpyrrolidine Quantitative Evidence: Head-to-Head Comparisons for Procurement Decisions


Superior hERG Safety Profile vs. NPS-2143 While Maintaining CaR Potency

The 2-benzylpyrrolidine-substituted compound (S)-3h demonstrated comparable potency as a calcium-sensing receptor (CaR) antagonist to NPS-2143, a known calcilytic compound, but exhibited reduced hERG blocking activity. This indicates an improved cardiac safety profile [1].

CaR / hERG profile vs. NPS-2143
Head-to-head
Comparable CaR antagonist potency; reduced hERG blockade observed for (S)-3h derivative
Reported hERG endpoint context supports CaR pathway studies with cardiac channel monitoring
Quantitative hERG data not provided; in vitro comparison only
Calcium-sensing receptor hERG safety Cardiotoxicity

4-Fold Improved DPP-4 Inhibitory Potency Compared to Phenethyl-Piperazine Analog

A 2-benzylpyrrolidine derivative (Compound 2) showed an IC50 of 0.3 ± 0.03 µM against DPP-4, representing a 4-fold improvement in potency compared to a phenethyl-piperazine derivative (Compound 3) which exhibited an IC50 of 1.2 ± 0.04 µM [1].

DPP-4 inhibition vs. piperazine
Head-to-head
2-Benzylpyrrolidine derivative: IC50 0.3 ± 0.03 µM; phenethyl-piperazine: IC50 1.2 ± 0.04 µM
Reported DPP-4 assay potency context; 4-fold lower IC50 observed in this set
In vitro enzyme assay; selectivity profile review advised
Dipeptidyl peptidase IV DPP-4 inhibition Type 2 diabetes

High-Affinity Cholinesterase Inhibition with Sub-30 nM IC50

Certain 2-benzylpyrrolidine derivatives exhibited strong acetylcholinesterase (AChE) inhibition with IC50 values as low as 0.029 µM (29 nM), demonstrating high potency against this key neurodegenerative disease target .

AChE inhibition potency
Class-level
IC50 as low as 0.029 µM (29 nM)
Supports acetylcholinesterase target engagement studies; context-dependent
No direct comparator; class-level inference from derivative set
Acetylcholinesterase Alzheimer's disease Cholinesterase inhibition

Dopamine Receptor Agonist Activity with CNS Pharmacological Effects

Patent literature demonstrates that 2-benzylpyrrolidine derivatives function as dopamine agonists useful for treating hypertension, congestive heart failure, and renal insufficiency, with (S)-2-benzylpyrrolidine specifically producing dose-dependent suppression of locomotor activity and mitigating methamphetamine- and fentanyl-induced physiological effects [1].

Dopamine agonist activity
Class-level
(S)-enantiomer reported dose-dependent locomotor suppression; patent-described dopamine agonist
Reported dopaminergic pathway modulation context; requires target-specific validation
In vivo rodent data; class-level receptor activity inference
Dopamine agonist CNS pharmacology Hypertension

Antimicrobial Activity Against MRSA via 50S Ribosomal Binding

2-Benzylpyrrolidine inhibits bacterial growth by binding to the 50S ribosomal subunit and demonstrates activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Minimum inhibitory concentrations (MIC) of certain derivatives have been reported as comparable to established antibiotics like chloramphenicol .

Antimicrobial screening
Class-level
Activity against MRSA; reported 50S ribosomal binding; MIC comparable to chloramphenicol described
Supports antimicrobial screening context; reported 50S mechanism
Class-level comparison; source data limited; MIC validation recommended
Antimicrobial MRSA 50S ribosomal subunit

Optimal Application Scenarios for 2-Benzylpyrrolidine Based on Evidence Differentiation


Calcium-Sensing Receptor (CaR) Antagonist Development with Reduced Cardiotoxicity Risk

Leverage the superior hERG safety profile of 2-benzylpyrrolidine-substituted compounds over NPS-2143 while maintaining comparable CaR antagonist potency [1]. This scaffold is particularly valuable for developing calcilytic agents for osteoporosis and hyperparathyroidism where cardiac safety is a critical concern. The reduced hERG blockade translates to lower QT prolongation risk, a key differentiator in preclinical cardiac safety assessment.

High-Potency DPP-4 Inhibitor Design for Type 2 Diabetes

Utilize the 4-fold improved DPP-4 inhibitory potency (IC50 = 0.3 µM) of 2-benzylpyrrolidine derivatives compared to phenethyl-piperazine analogs (IC50 = 1.2 µM) for developing next-generation antidiabetic agents [2]. This quantitative advantage in enzyme inhibition supports the selection of 2-benzylpyrrolidine-based scaffolds for structure-activity relationship (SAR) optimization programs targeting improved glycemic control with potentially lower dosing requirements.

Sub-30 nM Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Employ 2-benzylpyrrolidine derivatives as a privileged scaffold for developing potent AChE inhibitors with IC50 values as low as 0.029 µM . The high potency against this validated neurodegenerative disease target makes this scaffold suitable for medicinal chemistry campaigns aimed at discovering novel Alzheimer's disease therapeutics with improved efficacy and brain penetration properties.

Dopamine Agonist-Based CNS Therapeutics and Addiction Research

Capitalize on the established dopamine agonist activity of 2-benzylpyrrolidine derivatives for developing treatments targeting hypertension, congestive heart failure, and renal insufficiency, as well as for mitigating methamphetamine- and fentanyl-induced physiological effects [3]. The dose-dependent locomotor suppression observed with (S)-2-benzylpyrrolidine supports its use in addiction research and dopaminergic pathway modulation studies.

Application
Selection Property
Validation Focus
CaR antagonist pathway studies
CaR/hERG dual-endpoint profile
CaR potency and hERG channel assay
DPP-4 inhibitor scaffold optimization
DPP-4 enzyme inhibition profile
IC50 determination and selectivity profiling
AChE target engagement studies
AChE inhibition potency
Potency and brain penetrability assessment
Dopamine receptor modulator research
Dopamine agonist activity context
CNS behavioral endpoints and receptor binding

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